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Compound of Interest

Methyl 3-oxothiomorpholine-2-
Compound Name:

carboxylate
CAS No.: 1795304-62-9
Cat. No.: B1373206

Get Quote

Executive Summary: The Sulfur Advantage

In medicinal chemistry, the substitution of the morpholine oxygen with sulfur to create
thiomorpholine is a classic yet underutilized bioisosteric replacement. While morpholine is
ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), thiomorpholine offers distinct
physicochemical advantages that alter pharmacokinetics and binding affinity.

The core technical differentiator is the sulfur atom's capacity for valency expansion and
lipophilicity modulation. Unlike the ether oxygen of morpholine, the thioether sulfur:

 Increases Lipophilicity (LogP): Enhancing blood-brain barrier (BBB) permeability and cell
wall penetration in Mycobacteria.

e Metabolic Switching: The sulfur center acts as a metabolic handle, susceptible to oxidation
into sulfoxides (S=0) and sulfones (O=S=0). These metabolites often retain biological
activity but possess vastly different polarity profiles, effectively creating a "pro-drug-like"
distribution mechanism.
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o Metal Chelation: The soft sulfur donor allows for unique coordination with metalloenzymes
(e.g., Zinc-dependent matrix metalloproteinases).

This guide dissects the biological activity of thiomorpholine derivatives across metabolic,
oncological, and antimicrobial domains, providing validated protocols and mechanistic insights.

Structural Activity Relationship (SAR) & Chemical
Space

The biological efficacy of thiomorpholine derivatives hinges on three primary modification
vectors: Nitrogen-substitution (

-R), Carbon-substitution (
-R), and Sulfur-oxidation (
-0x).

The SAR Landscape

e -Substitution: The most common point of diversity. Attaching electron-withdrawing groups
(sulfonyl, acyl) often improves metabolic stability. Bulky aryl groups here (e.g., biphenyl) are
critical for DPP-4 inhibition and hypolipidemic activity by occupying hydrophobic pockets in
the target enzyme.

» Sulfur Oxidation State: Converting the sulfide to a sulfoxide introduces a chiral center,
allowing for stereoselective binding. Sulfones often show increased water solubility
compared to the parent sulfide while maintaining H-bond accepting capability similar to
morpholine.

e Ring Constraints: Fusing the thiomorpholine ring to quinolines or thiazoles significantly
enhances antimicrobial potency (specifically anti-tubercular) by enforcing a planar
conformation that intercalates with DNA or binds rigid enzyme pockets.
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Figure 1: Structural Activity Relationship (SAR) map of the thiomorpholine scaffold highlighting
functionalization vectors.

Therapeutic Sector A: Metabolic Regulation
(Diabetes & Lipids)[1][2]

Thiomorpholine derivatives have emerged as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-
4), a key enzyme in glucose homeostasis.[1]

Mechanism of Action: DPP-4 Inhibition

DPP-4 degrades Incretin hormones (GLP-1 and GIP).[2][3] Inhibiting DPP-4 extends the half-
life of GLP-1, stimulating insulin secretion and suppressing glucagon.[3] Thiomorpholine
derivatives, particularly those with thiosemicarbazone or biphenyl moieties, bind to the S1 and
S2 hydrophobic sub-sites of the DPP-4 active site.

Key Data:
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o Compound 2f (Pyrazolyl-thiosemicarbazone thiomorpholine derivative) exhibited an IC50 of
1.26 nM, superior to the market standard Sitagliptin (IC50 = 4.38 nM).[2]

» Hypolipidemic Effect: Certain N-substituted thiomorpholines inhibit squalene synthase,
reducing plasma triglycerides and LDL cholesterol by up to 80% in rat models.[4][5][6]

Protocol: Fluorescence-Based DPP-4 Inhibition Assay

Standardized for high-throughput screening of thiomorpholine libraries.
Reagents:

e Recombinant human DPP-4 enzyme.

e Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

o Buffer: 25 mM Tris-HCI (pH 8.0), 140 mM NaCl, 10 mM KCI, 1% BSA.

Workflow:

Preparation: Dissolve thiomorpholine test compounds in DMSO. Prepare serial dilutions (0.1
nM to 100 puM).

¢ Incubation: Add 20 pL of enzyme solution (10 ng/well) and 10 uL of test compound to a black
96-well plate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

e Initiation: Add 20 pL of Gly-Pro-AMC substrate (50 uM final concentration).

o Measurement: Monitor fluorescence continuously for 30 minutes at Excitation 360 nm /
Emission 460 nm.

o Calculation: Determine the slope of the linear phase (reaction velocity). Calculate %
Inhibition =

Therapeutic Sector B: Oncology (Kinase Inhibition)
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Thiomorpholine scaffolds are increasingly used to target the PI3K/Akt/mTOR signaling
pathway, which is hyperactivated in many cancers.

Dual PIBK/ImMTOR Inhibition

Compounds substituting the morpholine oxygen of PI3K inhibitors with sulfur (and subsequent
oxidation) have shown retained potency with altered solubility profiles.

e Compounds 37a/38b: Demonstrated moderate PI3K

inhibition (IC50 ~120 uM) but serve as lead scaffolds for optimization.[6]

o Cytotoxicity: Thiazolyl-thiomorpholine derivatives (e.g., Compound 10c) show selective
cytotoxicity against A549 (Lung) and HelLa (Cervical) cancer lines with IC50 values in the low
micromolar range (10—-30 puM).
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Figure 2: Intervention of thiomorpholine derivatives in the PISBK/mTOR proliferation pathway.[7]

Therapeutic Sector C: Antimicrobial & CNS Activity
Antitubercular Activity (The Lipophilic Edge)

The enhanced lipophilicity of thiomorpholine over morpholine is critical for penetrating the
mycolic acid-rich cell wall of Mycobacterium tuberculosis.

e Quinoline-Thiomorpholine Hybrids: Exhibit potent anti-TB activity.[7][8]
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o Schiff Base Derivatives (7b, 7c): Showed MIC values of 7.81 pg/mL against M. smegmatis,
comparable to streptomycin in early screens.[7]

Acetylcholinesterase (AChE) Inhibition

For Alzheimer's therapy, dual binding site inhibitors are preferred.
e Compound 11g: A 4-N-phenylaminoquinoline-thiomorpholine hybrid.
e Potency: IC50 = 1.94 uM against AChE.[9][10]

e Mechanism: Kinetic studies confirm mixed-type inhibition, meaning the compound binds to
both the catalytic active site (CAS) and the peripheral anionic site (PAS), preventing
acetylcholine breakdown and amyloid-beta aggregation.

Protocol: Ellman’s Assay for AChE Inhibition

Modified for Thiomorpholine derivatives.

Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

Enzyme Mix: Dilute AChE (from electric eel) to 0.03 U/mL in buffer.

Substrate Mix: 0.5 mM Acetylthiocholine iodide (ATCI) + 0.3 mM DTNB (Ellman's reagent).

Reaction:

o Mix 100 pL enzyme + 20 pL test compound (in DMSO/buffer).
o Incubate 15 mins at 25°C.

o Add 100 pL Substrate Mix.

» Detection: Measure Absorbance at 412 nm immediately (t=0) and every 60s for 5 mins. The
yellow color results from the reaction of thiocholine with DTNB.

Quantitative Data Summary
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Compound Target | L Potency (IC50 /
o Key Derivative Reference
Class Activity MIC)
Thiosemicarbazo  DPP-4 Inhibition
) Compound 2f 1.26 nM [1]

ne (Diabetes)

o ] Acetylcholinester
Quinoline-Hybrid Compound 11g 1.94 uM [2]

ase (CNS)

) Antitubercular
Schiff Base ) Compound 7b 7.81 pg/mL [3]
(M. smegmatis)

) ) Cytotoxicity
Thiazolyl-Thio Compound 10c 10.1 pM [4]
(Lung Cancer)

] Hypolipidemic
N-Aryl Thio Compound 5 -80% Plasma TG  [5]
(Cholesterol)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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